molecular formula C15H10ClNO4 B370998 4-Chlorophenyl 3-{4-nitrophenyl}acrylate

4-Chlorophenyl 3-{4-nitrophenyl}acrylate

Cat. No.: B370998
M. Wt: 303.69g/mol
InChI Key: ZJQDYRDVDWOKQF-XCVCLJGOSA-N
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Description

4-Chlorophenyl 3-{4-nitrophenyl}acrylate is an acrylate ester derivative featuring a 4-chlorophenyl ester group and a 3-(4-nitrophenyl) substituent on the acrylic acid backbone. Its structure combines electron-withdrawing groups (4-chloro and 4-nitro) that influence physicochemical properties and biological activity. The compound is synthesized via cyclocondensation of oxazolone intermediates derived from 4-chlorobenzaldehyde and active methylene compounds, followed by esterification .

Properties

Molecular Formula

C15H10ClNO4

Molecular Weight

303.69g/mol

IUPAC Name

(4-chlorophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C15H10ClNO4/c16-12-4-8-14(9-5-12)21-15(18)10-3-11-1-6-13(7-2-11)17(19)20/h1-10H/b10-3+

InChI Key

ZJQDYRDVDWOKQF-XCVCLJGOSA-N

SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

  • Ethyl 3-(4-nitrophenyl)acrylate : Replaces the 4-chlorophenyl ester with an ethyl group.
  • 3-(4-Chlorophenyl)acrylic acid : Features a carboxylic acid instead of the ester.
  • Cyano-substituted acrylates (e.g., (E)-ethyl 2-cyano-3-(4-nitrophenyl)acrylate): Introduce a cyano group, altering electronic properties .
Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (R1/R2) Key Functional Groups Log P* Melting Point (°C) Bioactivity (IC50) References
4-Chlorophenyl 3-(4-nitrophenyl)acrylate 4-ClC₆H₄O / 4-NO₂C₆H₄ Ester, nitro, chloro ~3.5 Not reported Antiproliferative (see 5a-i)
Ethyl 3-(4-nitrophenyl)acrylate EtO / 4-NO₂C₆H₄ Ester, nitro ~2.8 120–125 (DSC) Not reported
3-(4-Chlorophenyl)acrylic acid -OH / 4-ClC₆H₄ Carboxylic acid, chloro ~2.1 160–165 Not reported
3-(4-Nitrophenyl)acrylic acid -OH / 4-NO₂C₆H₄ Carboxylic acid, nitro ~1.7 Not reported Not reported -

*Log P estimated via substituent contribution calculations.

Physicochemical Properties

  • Electron-Withdrawing Effects : The 4-nitro group increases polarity and acidity compared to 4-chloro, reducing log P (lipophilicity) in carboxylic acid derivatives. However, the 4-chlorophenyl ester in the target compound enhances lipophilicity relative to ethyl esters .
  • Thermal Stability : DSC data for ethyl 3-(4-nitrophenyl)acrylate shows a melting point of 120–125°C, while 3-(4-chlorophenyl)acrylic acid melts at 160–165°C. The target compound likely exhibits intermediate stability due to steric and electronic effects .

Crystal Structure and Stability

  • Chalcone derivatives with 4-nitrophenyl groups exhibit stronger intermolecular interactions (e.g., C–H···O bonds) and higher lattice energies than chloro analogs, suggesting improved crystalline stability .

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